![molecular formula C14H21N3OS B055265 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol CAS No. 120199-37-3](/img/structure/B55265.png)
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delimmun, also known as inosine pranobex, is a synthetic compound with the molecular formula C24H34N6O9. It is a combination of inosine, dimethylamino isopropyl alcohol, and acetyl amino benzoate. Delimmun is primarily used for its immunomodulatory and antiviral properties. It has been widely utilized in the treatment of various viral infections, including herpes simplex, influenza, and subacute sclerosing panencephalitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delimmun is synthesized through a multi-step process involving the combination of inosine with dimethylamino isopropyl alcohol and acetyl amino benzoate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Delimmun involves large-scale synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the required purity levels for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Delimmun undergoes various chemical reactions, including:
Oxidation: Delimmun can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups within Delimmun, potentially enhancing its therapeutic properties.
Substitution: Delimmun can undergo substitution reactions, where specific functional groups are replaced with others to create new compounds with unique properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Delimmun with modified functional groups, which may exhibit different pharmacological activities .
Scientific Research Applications
Delimmun has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying immunomodulatory and antiviral mechanisms.
Biology: Investigated for its effects on cellular immune responses and cytokine production.
Medicine: Applied in the treatment of viral infections, including herpes simplex, influenza, and subacute sclerosing panencephalitis.
Industry: Utilized in the development of antiviral drugs and immunomodulatory therapies .
Mechanism of Action
Delimmun exerts its effects through several mechanisms:
Immune Modulation: Enhances T-cell lymphocyte proliferation and activity of natural killer cells.
Cytokine Production: Increases levels of pro-inflammatory cytokines, restoring deficient immune responses in immunosuppressed patients.
Antiviral Activity: Affects viral RNA levels, inhibiting the growth of several viruses
Comparison with Similar Compounds
Isoprinosine: Another inosine-based compound with similar immunomodulatory and antiviral properties.
Methisoprinol: A compound with comparable therapeutic applications in viral infections.
Inosiplex: Shares similar chemical structure and biological activities with Delimmun
Uniqueness of Delimmun: Delimmun is unique due to its specific combination of inosine, dimethylamino isopropyl alcohol, and acetyl amino benzoate, which provides a distinct mechanism of action and therapeutic profile. Its ability to modulate immune responses and inhibit viral replication makes it a valuable compound in the treatment of various viral infections .
Properties
CAS No. |
120199-37-3 |
|---|---|
Molecular Formula |
C14H21N3OS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H21N3OS/c1-8-9(2)12(18)10(3)13-11(8)16-14(19-13)15-6-7-17(4)5/h18H,6-7H2,1-5H3,(H,15,16) |
InChI Key |
JKHAYDPXSBDMLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C |
Synonyms |
6-Benzothiazolol, 2-[[2-(dimethylamino)ethyl]amino]-4,5,7-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


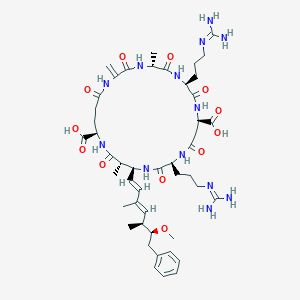
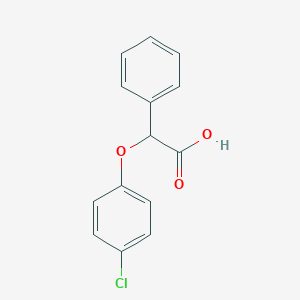

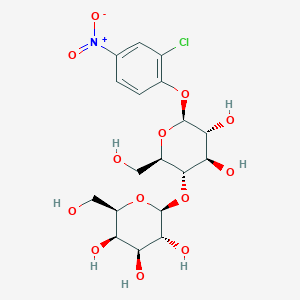
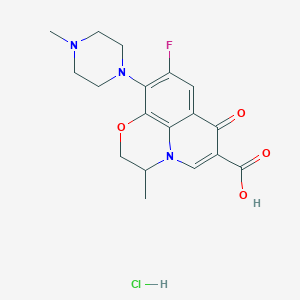
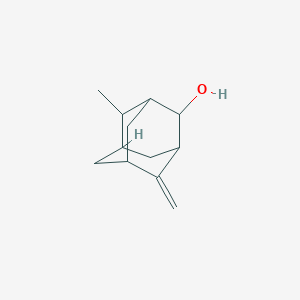
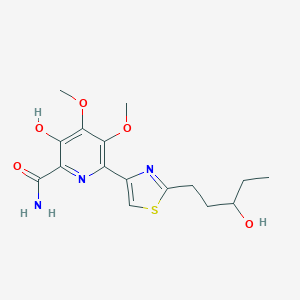
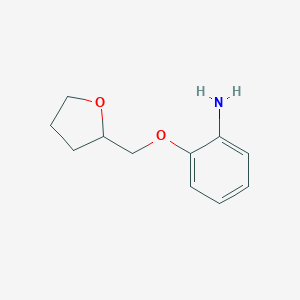
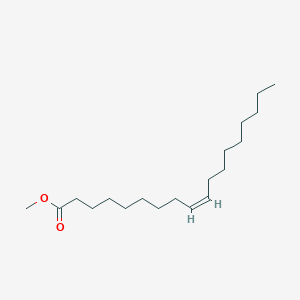
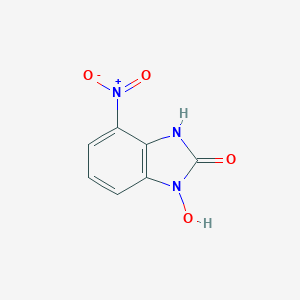
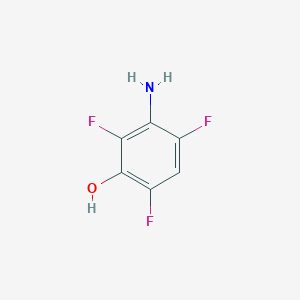
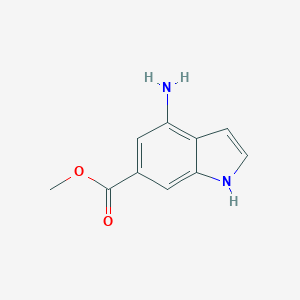
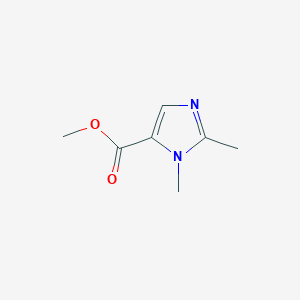
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
